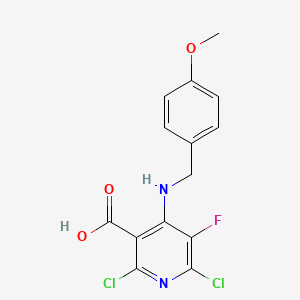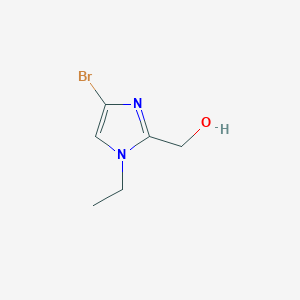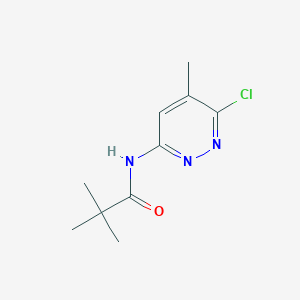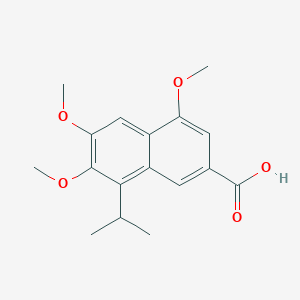![molecular formula C10H10IN3O2 B13925967 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of 2-aminopyrazine and ethyl 2-bromoacetate as starting materials The reaction proceeds through a nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the reaction. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.
Scientific Research Applications
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-fluoro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10IN3O2 |
|---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10IN3O2/c1-3-16-10(15)7-4-14-5-8(11)12-6(2)9(14)13-7/h4-5H,3H2,1-2H3 |
InChI Key |
JFJRQMMLFROTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)







![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)


![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)


